molecular formula C10H16ClN5 B12226093 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12226093
M. Wt: 241.72 g/mol
InChI Key: RGHKGRPPRTYRCF-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine typically involves the reaction of 2,4-dimethylpyrazole with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
  • 1,5-Dimethyl-1H-pyrazol-3-amine

Uniqueness

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both 2,4-dimethyl and 1-methylpyrazol-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-6-12-15(3)10(8)11-7-9-4-5-14(2)13-9;/h4-6,11H,7H2,1-3H3;1H

InChI Key

RGHKGRPPRTYRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

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